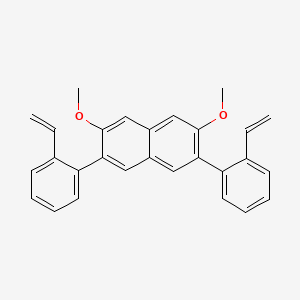
9-Aminononanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aminononanoic acid;hydrochloride is an organic compound with the molecular formula C9H19NO2. It is a derivative of nonanoic acid, where an amino group is substituted at the 9th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminononanoic acid;hydrochloride can be achieved through several methods. One common approach involves the biocatalytic conversion of oleic acid. This method utilizes recombinant enzyme reactions in whole-cell biocatalysis, leading to the formation of 9-Aminononanoic acid from oleic acid via intermediates such as 10-hydroxyoctadecanoic acid and 9-oxo-nonanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable fatty acids like oleic acid. The process includes multiple enzymatic reactions, such as fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase .
Chemical Reactions Analysis
Types of Reactions
9-Aminononanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to 9-oxo-nonanoic acid.
Reduction: Formation of 9-amino-1-nonanol.
Substitution: Reaction with different reagents to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alcohol dehydrogenase, aldehyde dehydrogenase, and ω-aminotransferases. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products
The major products formed from these reactions include 9-oxo-nonanoic acid, 9-amino-1-nonanol, and 1,9-diaminononane .
Scientific Research Applications
9-Aminononanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral activity.
Industry: Utilized in the production of biopolyesters and other polymers.
Mechanism of Action
The mechanism of action of 9-Aminononanoic acid;hydrochloride involves its interaction with specific enzymes and metabolic pathways. For instance, it can be converted to 9-oxo-nonanoic acid through oxidation, which then participates in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 9-Aminononanamide
- 8-Amino-octanoic acid
- 11-Aminoundecanoic acid
Uniqueness
9-Aminononanoic acid;hydrochloride is unique due to its specific chain length and the position of the amino group. This structural uniqueness allows it to participate in distinct biochemical pathways and reactions compared to its homologs .
Properties
CAS No. |
23734-86-3 |
|---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
9-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H,11,12);1H |
InChI Key |
OURQNCJPPXDTOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN)CCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)
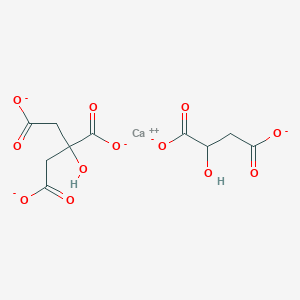
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)
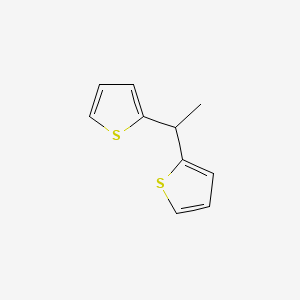
![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)


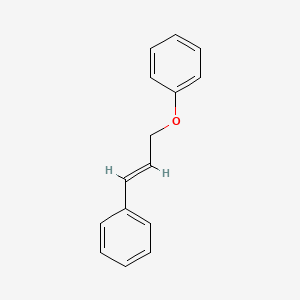
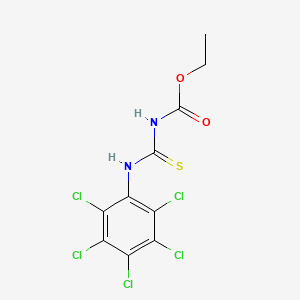
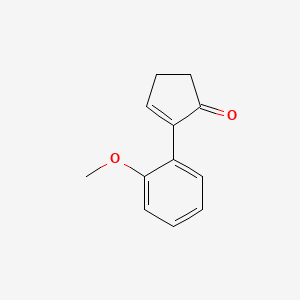
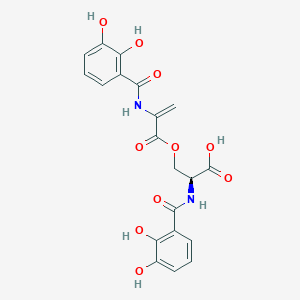
![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
